5-Chloro-3-methoxypicolinonitrile
Overview
Description
5-Chloro-3-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5ClN2O. It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 3-position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be a characteristic of 5-Chloro-3-methoxypicolinonitrile as well.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives, and potentially this compound, could affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s possible that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-Chloro-3-methoxypicolinonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with metal complexes, such as those involving copper, zinc, and manganese . These interactions are crucial as they can influence the compound’s biochemical activity and its potential therapeutic applications. The nature of these interactions often involves coordination bonds between the metal ions and the nitrogen or oxygen atoms in this compound, leading to the formation of stable complexes that can modulate enzyme activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has demonstrated cytotoxic effects, leading to apoptosis and inhibition of cell proliferation. These effects are mediated through the modulation of signaling pathways that regulate cell growth and survival, as well as through direct interactions with DNA and other cellular components.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, the compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to cumulative changes in cell signaling pathways and gene expression, resulting in sustained alterations in cellular behavior. Additionally, the compound’s stability under different experimental conditions can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination . The compound can undergo metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy. Understanding the mechanisms of transport and distribution is essential for optimizing the delivery and targeting of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus may enhance its interactions with DNA and transcription factors, while localization to the mitochondria may influence cellular energy metabolism and apoptosis. Understanding these localization mechanisms is crucial for elucidating the compound’s mode of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxypicolinonitrile typically involves the chlorination of 3-methoxypicolinonitrile. One common method is the use of triphosgene as a chlorinating agent. The reaction conditions include the use of solvents such as dichloromethane (DCE) and dimethylacetamide (DMAC), with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with conditions involving solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-3-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-cyano-3-methoxypyridine
- 5-Chloro-3-methoxy-2-pyridinecarbonitrile
Uniqueness
5-Chloro-3-methoxypicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies
Properties
IUPAC Name |
5-chloro-3-methoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZFAJEXKQYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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